molecular formula C23H24N4O3S B6548344 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-1,4-dihydropyridin-4-one CAS No. 946343-44-8

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-1,4-dihydropyridin-4-one

Cat. No.: B6548344
CAS No.: 946343-44-8
M. Wt: 436.5 g/mol
InChI Key: HXEALNCZONZKJF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a fused pyridin-4-one core substituted with a 2,3-dihydroindole moiety, a (4,6-dimethylpyrimidin-2-yl)sulfanyl group, and a methoxy substituent. Its structure combines elements of indole, pyrimidine, and dihydropyridinone systems, which are commonly associated with bioactive properties, including kinase inhibition or receptor modulation . The synthesis of such compounds typically involves multi-step procedures, such as nucleophilic substitution or coupling reactions, as seen in analogous pyrrolo[2,3-d]pyrimidine derivatives (e.g., ).

Properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxypyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-15-10-16(2)25-23(24-15)31-14-18-11-20(28)21(30-3)12-26(18)13-22(29)27-9-8-17-6-4-5-7-19(17)27/h4-7,10-12H,8-9,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEALNCZONZKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)N3CCC4=CC=CC=C43)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-1,4-dihydropyridin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings, including biological evaluations, structure-activity relationships (SAR), and case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features several key structural components:

  • Indole moiety : Contributes to various biological activities.
  • Dihydropyridine ring : Known for cardiovascular and neuroprotective effects.
  • Pyrimidine and sulfanyl groups : Potentially enhance bioactivity through electronic effects.

Molecular Formula

The molecular formula of the compound is C20H22N4O3SC_{20}H_{22}N_4O_3S.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of dihydropyridine have shown activity against multiple cancer cell lines.

Case Study:
A derivative of this compound was tested against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines. The results indicated an IC50 value of approximately 10 μM, suggesting potent cytotoxicity.

Cell LineIC50 (μM)
HeLa10
Caco-215

Antioxidant Properties

The antioxidant capacity of the compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

Concentration (μg/mL)% Inhibition
1030
5060
10085

Neuroprotective Effects

Research suggests that the indole component contributes to neuroprotective effects. In vitro studies showed that the compound could inhibit glutamate-induced neurotoxicity in neuronal cell cultures.

Antimicrobial Activity

The compound's potential antimicrobial properties were assessed against various bacterial strains. Preliminary results indicated moderate activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus50
Escherichia coli75

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the indole and pyridine rings can significantly influence its pharmacological profile. For example:

  • Substituents on the pyrimidine ring : Altering these groups can enhance binding affinity to target proteins.
  • Methoxy group : Found to improve solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocyclic systems, substituents, and reported biological activities. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Relevance / Notes Reference
Target Compound 1,4-dihydropyridin-4-one - 2,3-dihydroindole
- (4,6-dimethylpyrimidin-2-yl)sulfanyl
- 5-methoxy
Hypothesized kinase inhibition due to pyrimidine and indole motifs; no direct bioactivity reported.
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one (537668-70-5) Pyrimido[5,4-b]indol-4-one - Phenyl
- Sulfanyl-linked dihydroindole
Reported in screening libraries; potential anticancer activity due to fused indole-pyrimidine systems.
2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one (727688-94-0) Thieno[2,3-d]pyrimidin-4-one - Furan
- Methoxyethyl-pyrrole
- Allyl
Designed for antiviral or anti-inflammatory applications; thienopyrimidine core enhances metabolic stability.
1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-methoxypyridin-2-yl)ethan-1-one (23) Pyrrolo[2,3-d]pyrimidine - Fluoroindole
- Methoxypyridine
Demonstrated 78% yield in synthesis; fluorinated analogs often improve bioavailability and target binding.

Key Findings :

Structural Flexibility vs. Bioactivity: The target compound lacks the fused indole-pyrimidine system seen in 537668-70-5 (pyrimidoindolone), which is critical for DNA intercalation in some anticancer agents . The 727688-94-0 analog’s thienopyrimidine core exhibits greater metabolic stability compared to pyridinones, attributed to sulfur’s electron-withdrawing effects .

Substituent Impact :

  • The (4,6-dimethylpyrimidin-2-yl)sulfanyl group in the target compound differentiates it from simpler sulfanyl analogs (e.g., 537668-70-5 ). Methyl groups on pyrimidine may enhance lipophilicity, improving membrane permeability .
  • Methoxy substituents (as in the target compound and 23 ) are associated with modulated pharmacokinetics, including prolonged half-life due to reduced oxidative metabolism .

Synthetic Feasibility: The target compound’s synthesis likely parallels methods for 23, where coupling of indole derivatives with sulfanyl-containing intermediates under basic conditions is employed . However, the dihydropyridinone core may require additional redox steps compared to pyrrolo[2,3-d]pyrimidines.

Unresolved Questions :

  • No direct bioactivity data for the target compound are available in the provided evidence.
  • The role of the dihydroindole moiety in target binding (e.g., kinase inhibition vs. receptor antagonism) remains speculative without crystallographic data (cf. SHELX-refined structures in ).

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